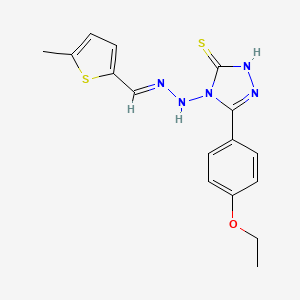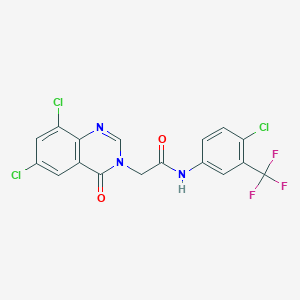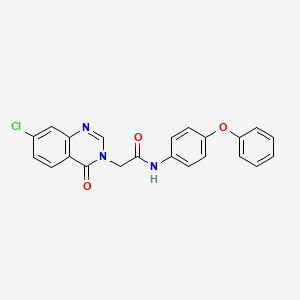![molecular formula C27H19BrClN3O4 B12014316 [4-bromo-2-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12014316.png)
[4-bromo-2-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with a unique structure It combines a brominated phenyl group with a naphthalene-derived hydrazine moiety, connected via a double bond The chlorobenzoate group further enhances its chemical diversity
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves Suzuki–Miyaura cross-coupling, which joins two fragments using a palladium catalyst. In this case, the boron reagent plays a crucial role. Boron-based organotrifluoroborate salts are often employed as the organoboron reagent . The reaction proceeds as follows:
Boron reagent+Aryl halidePd catalystDesired product
Industrial Production:: Industrial-scale production typically involves optimizing the reaction conditions, scaling up the process, and ensuring high yields. Detailed industrial methods would require proprietary information from manufacturers.
Analyse Des Réactions Chimiques
Reactions::
Suzuki–Miyaura Coupling: As mentioned earlier, this compound is synthesized via Suzuki–Miyaura coupling. It undergoes carbon–carbon bond formation, connecting the brominated phenyl and naphthalene-derived hydrazine fragments.
Other Reactions: Further studies explore its behavior in oxidation, reduction, and substitution reactions.
Palladium Catalyst: Used in Suzuki–Miyaura coupling.
Aryl Halides: React with the boron reagent.
Base: Facilitates the coupling reaction.
Major Products:: The major product is the desired compound itself, with the specified structure.
Applications De Recherche Scientifique
Researchers have investigated this compound’s applications in:
Medicine: Potential as a drug candidate due to its unique structure.
Chemistry: As a versatile building block for synthesizing other complex molecules.
Industry: Possible use in materials science or specialty chemicals.
Mécanisme D'action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Propriétés
Formule moléculaire |
C27H19BrClN3O4 |
|---|---|
Poids moléculaire |
564.8 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C27H19BrClN3O4/c28-20-10-13-24(36-27(35)18-8-11-21(29)12-9-18)19(14-20)15-31-32-25(33)16-30-26(34)23-7-3-5-17-4-1-2-6-22(17)23/h1-15H,16H2,(H,30,34)(H,32,33)/b31-15+ |
Clé InChI |
AYMLONIDKSYNNF-IBBHUPRXSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12014250.png)

![5-(3-Isopropoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12014261.png)
![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12014266.png)
![(5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014271.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12014285.png)
![[4-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12014287.png)
![[2-ethoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B12014294.png)
![3-(4-methylphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014300.png)
![N-(4-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12014304.png)

